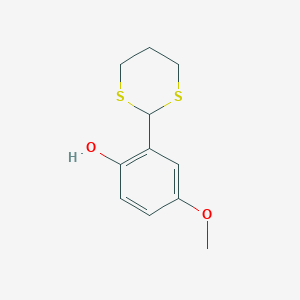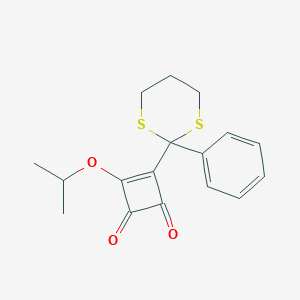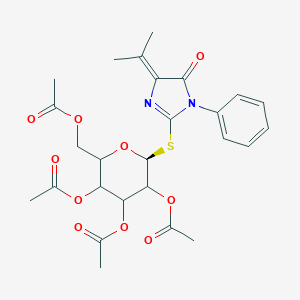
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound is also known as Pictet-Spengler reagent and has been widely used in the synthesis of various natural products, including alkaloids, flavonoids, and other biologically active compounds.
Wirkmechanismus
The mechanism of action of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it is believed that this compound exerts its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside are diverse and depend on the specific application. This compound has been shown to exhibit potent antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit antiviral activity against several viruses, including HIV, herpes simplex virus, and hepatitis B virus. Additionally, this compound has been shown to exhibit anticancer activity by inducing apoptosis and inhibiting cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments is its potent biological activity, which makes it an ideal candidate for drug discovery and development. However, one of the major limitations of using this compound is its complex synthesis method, which can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for research on 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. One potential direction is the development of novel synthetic methods for this compound that are more efficient and cost-effective. Another potential direction is the exploration of its potential applications in other fields, such as materials science and nanotechnology. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Conclusion:
In conclusion, 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmaceuticals. This compound exhibits potent biological activities, including antimicrobial, antiviral, and anticancer properties. However, further research is needed to fully understand the mechanism of action of this compound and its potential applications in drug discovery and development.
Synthesemethoden
The synthesis of 4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the reaction of 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside with 1-phenyl-2-nitropropene in the presence of a Lewis acid catalyst, such as boron trifluoride etherate. The resulting intermediate is then treated with a reducing agent, such as sodium borohydride, to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been extensively used in scientific research for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to exhibit potent biological activities, including antimicrobial, antiviral, and anticancer properties.
Eigenschaften
Produktname |
4-(1-methylethylidene)-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Molekularformel |
C26H30N2O10S |
Molekulargewicht |
562.6 g/mol |
IUPAC-Name |
[(6S)-3,4,5-triacetyloxy-6-(5-oxo-1-phenyl-4-propan-2-ylideneimidazol-2-yl)sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H30N2O10S/c1-13(2)20-24(33)28(18-10-8-7-9-11-18)26(27-20)39-25-23(37-17(6)32)22(36-16(5)31)21(35-15(4)30)19(38-25)12-34-14(3)29/h7-11,19,21-23,25H,12H2,1-6H3/t19?,21?,22?,23?,25-/m0/s1 |
InChI-Schlüssel |
KVKPMJCOWPEUBL-SDFMGDJBSA-N |
Isomerische SMILES |
CC(=C1C(=O)N(C(=N1)S[C@H]2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C |
SMILES |
CC(=C1C(=O)N(C(=N1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C |
Kanonische SMILES |
CC(=C1C(=O)N(C(=N1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)C3=CC=CC=C3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




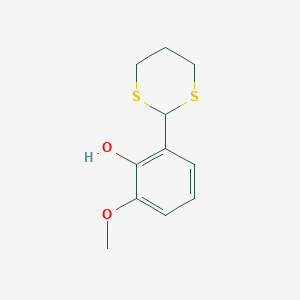
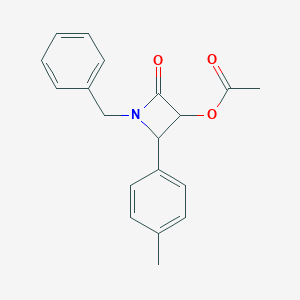
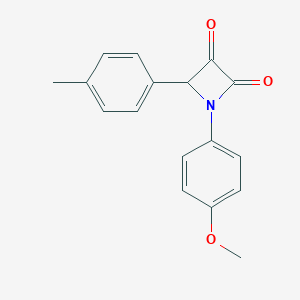

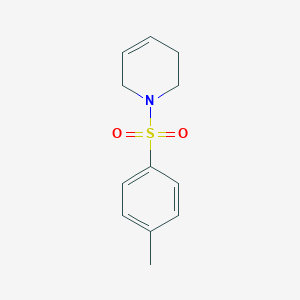


![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)

![Spiro[8H-benzo[b]cyclobuta[e]pyran-8,2'-[1,3]dithiane]-1,2-dione](/img/structure/B303386.png)
![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)
